Bienvenue dans la boutique en ligne BenchChem!

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid

Actinomycin biosynthesis Streptomyces antibioticus Non-ribosomal peptide synthesis

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid (CAS 340-08-9), also referred to as cis-3-methyl-L-proline or (3R)-3-methyl-L-proline, is a non-proteinogenic, chiral α-amino acid that belongs to the class of 3-substituted proline analogs. It features a methyl substituent at the 3-position of the pyrrolidine ring in a cis relationship to the carboxyl group.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8191978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1CCNC1C(=O)O
InChIInChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
InChIKeyCNPSFBUUYIVHAP-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-3-Methylpyrrolidine-2-carboxylic Acid: A Stereochemically Defined Proline Analog for Specialized Peptide and Conformational Studies


(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid (CAS 340-08-9), also referred to as cis-3-methyl-L-proline or (3R)-3-methyl-L-proline, is a non-proteinogenic, chiral α-amino acid that belongs to the class of 3-substituted proline analogs. It features a methyl substituent at the 3-position of the pyrrolidine ring in a cis relationship to the carboxyl group [1]. This specific stereochemistry imparts distinct conformational constraints on peptide backbone dihedral angles and pyrrolidine ring puckering, making it a valuable tool for structure-activity relationship (SAR) studies, foldamer design, and the conformational stabilization of bioactive peptides [2]. Unlike the corresponding trans isomer or unmodified L-proline, the (2S,3R) configuration uniquely restricts the conformational space available to the ψ angle and stabilizes the Cγ-endo ring pucker, which directly influences peptide secondary structure propensity and biological recognition [3].

Why Generic Substitution of (2S,3R)-3-Methylpyrrolidine-2-carboxylic Acid with Other 3-Methylproline Isomers or Proline Analogs Fails


Substituting (2S,3R)-3-methylpyrrolidine-2-carboxylic acid with its (2S,3S) trans isomer, racemic 3-methylproline, or unsubstituted L-proline introduces quantifiable differences in conformational behavior, biosynthetic incorporation selectivity, and physicochemical properties. The cis-3-methyl configuration uniquely stabilizes the Cγ-endo pyrrolidine ring pucker and restricts the ψ backbone dihedral angle, whereas the trans isomer exerts only minor conformational perturbation relative to proline [1]. In biological systems, cis- and trans-3-methylproline exhibit a 14-fold difference in inhibitory potency on actinomycin biosynthesis and divergent incorporation patterns into peptide natural products versus cellular proteins [2]. Even small differences in proton affinity (940.5 kJ/mol for cis-3-methylproline vs. 936 kJ/mol for proline) can alter ionization-dependent molecular recognition events [3]. These stereochemically encoded differences mean that generic or racemic substitutes cannot recapitulate the specific conformational and biological outcomes achievable only with the enantiomerically pure (2S,3R) isomer.

Quantitative Differentiation Evidence for (2S,3R)-3-Methylpyrrolidine-2-carboxylic Acid Against Its Closest Analogs


Cis-3-Methylproline Is 14-Fold More Potent Than the Trans Isomer in Inhibiting Actinomycin Biosynthesis

In a direct head-to-head comparison, cis-3-methyl-DL-proline—the racemic form containing the (2S,3R) configuration—was 14 times more active than trans-3-methyl-DL-proline in inhibiting actinomycin biosynthesis by Streptomyces antibioticus [1]. The order of positional effectiveness was 3-methylproline > 4-methylproline > 5-methylproline, confirming that both the position and stereochemistry of the methyl substituent are critical determinants of biological activity [1]. Importantly, growth stimulation was observed at 0.1–1.0 μg/mL concentrations of 3-methylproline that simultaneously inhibited antibiotic formation, indicating a mechanistic decoupling between primary metabolism and secondary metabolite biosynthesis [1].

Actinomycin biosynthesis Streptomyces antibioticus Non-ribosomal peptide synthesis

Only the Trans Isomer of 3-Methylproline Is Incorporated into Actinomycin, Whereas Both Isomers Enter Cellular Proteins

Tritium-labeling studies revealed a striking stereochemical filter: both cis- and trans-3-methylproline are incorporated into cellular proteins of Streptomyces antibioticus, but only the trans isomer is incorporated into the actinomycin molecule [1]. The cis isomer ((2S,3R) configuration) thus acts as a selective inhibitor of actinomycin production without being incorporated into the final natural product, while the trans isomer can serve as a biosynthetic surrogate for proline in actinomycin assembly [1]. This differential incorporation pattern was confirmed by kinetic experiments demonstrating that 3-methyl-DL-proline competitively inhibits proline incorporation into actinomycin [1].

Biosynthetic incorporation Metabolic fate Substrate selectivity

Cis-3-Methylproline Exhibits a Measurably Higher Proton Affinity Than Unsubstituted L-Proline

The proton affinity (PA) of cis-3-methylproline was measured at 940.5 kJ/mol using the kinetic method on an ion trap mass spectrometer, compared to 936 kJ/mol for unsubstituted proline—a difference of 4.5 kJ/mol [1]. The PA of cis-3-ethylproline was further elevated to 943 kJ/mol, establishing a trend of increasing gas-phase basicity with alkyl substitution at the 3-position [1]. High-level ab initio calculations (B3LYP/6-31+G*//B3LYP/6-31G* and B3P86/6-31+G*//B3LYP/6-31G*) corroborated these experimental values, confirming that the cis-3-methyl substituent alters the electronic environment of the proline nitrogen in a quantifiable manner [1].

Proton affinity Mass spectrometry Ionization properties

The Cis-3-Methyl Substituent Stabilizes Cγ-Endo Puckering and Uniquely Restricts the ψ Backbone Dihedral Angle

Systematic conformational analysis of 3-substituted prolines established that a trans-3-methyl substituent (as in the (2S,3S) isomer) has only minor effects on pyrrolidine ring puckering and backbone dihedral angles, whereas a cis-3-methyl substituent ((2S,3R) configuration) stabilizes the Cγ-endo puckering and strongly restricts the conformational space around the ψ angle through steric interactions with the carboxamide group [1]. This restriction is sufficient to strongly destabilize γ-turn conformations in peptide contexts [1]. In Ac-syn-3-MeProNHMe (the model corresponding to the (2S,3R) configuration), the C7 conformer is destabilized by steric interactions between the methyl group and the proline carbonyl oxygen, resulting in little C7 population in chloroform, in contrast to Ac-anti-3-MeProNHMe (trans isomer) which shows conformational distributions nearly identical to unsubstituted Ac-ProNHMe [2].

Conformational analysis Pyrrolidine ring puckering Peptide backbone restriction

Homooligomers of (2S,3R)-3-Methylproline Adopt a Defined Polyproline II (PPII) Secondary Structure in Aqueous and Alcoholic Solvents

Enantiomerically pure (2S,3R)-3-methylproline was oligomerized from dimers to nonamers, and circular dichroism (CD) spectroscopy revealed that oligomers longer than six residues adopt a characteristic polyproline II (PPII) secondary structure in both water and aliphatic alcohols (methanol, propanol) [1]. CD spectral changes were observed from dimers to hexamers, but little change occurred from hexamers to octa- or nonamers, indicating that a critical chain length of six residues is required to achieve a stable PPII fold [1]. In contrast, oligomers of 4-methyl-β-proline retained the same CD signature as unsubstituted β-proline oligomers, and 3,4-disubstituted-β-proline oligomers displayed an atypical CD signature with an extra negative band at ~225 nm and concentration-dependent spectra indicative of aggregation [1].

Foldamer chemistry Polyproline II helix Circular dichroism

Optimal Research and Industrial Application Scenarios for (2S,3R)-3-Methylpyrrolidine-2-carboxylic Acid


Structure-Activity Relationship (SAR) Studies of Proline-Containing Bioactive Peptides Requiring Conformational Restriction at the ψ Angle

When incorporated into peptide ligands, (2S,3R)-3-methylproline imposes a unique Cγ-endo ring pucker and restricts ψ angle conformational space far more than trans-3-methylproline or unsubstituted proline [1]. This makes it the reagent of choice for SAR campaigns aiming to isolate the contribution of backbone preorganization to receptor binding or enzymatic processing. The (2S,3R) isomer destabilizes γ-turn geometries, providing a tool to test whether a γ-turn conformation is required for bioactivity [1].

Non-Ribosomal Peptide Synthetase (NRPS) Substrate Specificity and Inhibition Studies in Actinomycin Biosynthesis

The 14-fold potency advantage of cis-3-methylproline over trans-3-methylproline in inhibiting actinomycin biosynthesis, combined with the finding that only the trans isomer is incorporated into the final antibiotic, establishes (2S,3R)-3-methylproline as a selective inhibitor for dissecting NRPS substrate recognition and proofreading mechanisms [1]. It is particularly suited for experiments where blocking secondary metabolite production without modifying the natural product structure is desired [1].

Foldamer Design and Collagen-Mimetic Peptide Engineering Requiring Defined PPII Helical Architecture

Homooligomers of (2S,3R)-3-methylproline adopt a clean, non-aggregating PPII helical conformation in aqueous and alcoholic media above a critical chain length of six residues, as demonstrated by far-UV CD spectroscopy [1]. This property renders the compound a validated monomer for constructing PPII helix-based foldamers, collagen-mimetic peptides, and biomaterials where predictable secondary structure is paramount [1].

Mass Spectrometry-Based Analytical Method Development Leveraging Altered Proton Affinity

The measured proton affinity of cis-3-methylproline (940.5 kJ/mol) is 4.5 kJ/mol higher than that of L-proline (936 kJ/mol), as determined by the kinetic method on ion trap mass spectrometers and validated by DFT calculations [1]. This shift in gas-phase basicity enables differential ionization and fragmentation behavior that can be exploited for selective detection and quantification of proline-containing versus 3-methylproline-containing peptides in complex biological matrices [1].

Quote Request

Request a Quote for (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.